molecular formula C6H6NNaO3S B13127403 Sodium 6-methoxypyridine-3-sulfinate

Sodium 6-methoxypyridine-3-sulfinate

Cat. No.: B13127403
M. Wt: 195.17 g/mol
InChI Key: MOAANVITCFHAAY-UHFFFAOYSA-M
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Description

Sodium 6-methoxypyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine sulfinates. Pyridine sulfinates are known for their utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a sulfinate group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 6-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in chemical reactions. The sulfinate group can donate electrons to form bonds with electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

  • Sodium pyridine-3-sulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium nitrobenzenesulfinate

Comparison: Sodium 6-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it may offer distinct advantages in terms of stability and functional group compatibility .

Biological Activity

Sodium 6-methoxypyridine-3-sulfinate is an organosulfur compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a sulfinate group and at the 6-position with a methoxy group. Its molecular formula is C7H8NNaO2S. The presence of these functional groups contributes to its reactivity and biological properties, particularly its capacity as a nucleophile in various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Reactivity : The sulfinate group serves as a nucleophile, allowing it to participate in electrophilic substitution reactions, which are crucial in drug development and synthesis of biologically active compounds .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections.
  • Enzyme Modulation : The compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular responses.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting some key findings:

Activity Description Reference
AntimicrobialExhibits potential against certain bacterial strains; further studies needed.
CytotoxicityInvestigated for effects on tumor cells; results indicate moderate activity.
Skin SensitizationSlight irritation observed in animal models; reversible after exposure.
Nucleophilic CouplingEffective in cross-coupling reactions, showcasing versatility in organic synthesis.

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound had significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    In vitro tests were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated moderate cytostatic activity against leukemia cells, comparable to established chemotherapeutics but with lower toxicity profiles .
  • Skin Irritation Testing :
    A skin sensitization study involved applying the compound to animal models under controlled conditions. The findings revealed slight erythema but no severe irritation, indicating that while the compound has some irritative properties, it is generally well-tolerated .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;6-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

MOAANVITCFHAAY-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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